![molecular formula C23H19N5O2S3 B4624693 2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)
2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide
Overview
Description
This compound is part of a broader class of chemicals that have garnered interest for their potential applications in various fields of chemistry and biology. Its structure incorporates benzothiazole and triazole moieties, which are known for their biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of intermediates like imidazole or thiazole derivatives with chloroacetamides or mercapto derivatives. For instance, derivatives have been synthesized by reacting thiazole with various chloroacetamides, showcasing a typical pathway that might be relevant for synthesizing the compound (Duran & Canbaz, 2013).
Scientific Research Applications
Anticancer Activity
Compounds containing the benzothiazole moiety, similar to the chemical structure of interest, have been synthesized and evaluated for their potential anticancer activity. For instance, novel 2-(4-aminophenyl)benzothiazole derivatives, incorporating different heterocyclic rings, were designed and assessed against a variety of human tumor cell lines. Among these, specific derivatives demonstrated considerable anticancer activity against certain cancer cell lines, highlighting the significance of the benzothiazole structure in anticancer research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives have also been explored for their antimicrobial and antifungal properties. Research involving the synthesis of benzothiazole and 1,3,4-thiadiazole moieties indicated that these compounds exhibit good antibacterial and antifungal activities. Notably, some of these derivatives showed promising antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against specific pathogens (Tang et al., 2019). Another study synthesized novel triazole derivatives tethered with a bioactive benzothiazole nucleus, which were then evaluated for their antibacterial and antifungal efficacy, displaying promising antimicrobial activities at low minimum inhibition concentrations (Rezki, 2016).
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S3/c29-21(24-13-17-9-6-12-30-17)15-31-22-27-26-20(28(22)16-7-2-1-3-8-16)14-32-23-25-18-10-4-5-11-19(18)33-23/h1-12H,13-15H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMSSDFDJXWIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)CSC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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